9-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Description
This compound belongs to the purine-6-carboxamide family, characterized by a bicyclic purine core substituted with aryl groups at positions 2 and 9, an 8-oxo moiety, and a carboxamide group at position 6. The 3,4-dimethoxyphenyl group at position 9 introduces electron-donating methoxy substituents, while the 2-fluorophenyl group at position 2 provides an electron-withdrawing fluorine atom.
Properties
IUPAC Name |
9-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-7H-purine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5O4/c1-29-13-8-7-10(9-14(13)30-2)26-19-16(24-20(26)28)15(17(22)27)23-18(25-19)11-5-3-4-6-12(11)21/h3-9H,1-2H3,(H2,22,27)(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOTAVSYMRNZWCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Purine Core: The purine core can be synthesized through a condensation reaction between a suitable amine and a formamide derivative.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Methoxylation: The methoxy groups can be introduced through methylation reactions using methanol and a suitable catalyst.
Carboxamide Formation: The carboxamide group can be formed through an amidation reaction using an amine and a carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
9-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced purine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the aromatic rings.
Scientific Research Applications
9-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the purine class of molecules. Purine derivatives have garnered attention for their potential biological activities. The presence of the 3,4-dimethoxyphenyl and 2-fluorophenyl groups enhances its functional properties, potentially influencing its biological activity and chemical reactivity.
Potential applications
The potential applications for this compound may include:
- serving as a building block in medicinal chemistry
- acting as a probe in chemical biology
- use as a tool compound in target validation studies
Comparison with related compounds
The unique positioning of substituents in this compound may confer distinct biological activities compared to simpler or differently substituted purines.
| Compound | Structural Features | Unique Aspects |
|---|---|---|
| 7-methylxanthine | Methylation at position 7 | Known for its stimulant effects; less complex than the target compound. |
| 8-(3-chlorophenyl)-1-methylxanthine | Chlorinated phenyl group at position 8 | Exhibits selective antagonism at adenosine receptors. |
| 2-amino-6-chloropurine | Amino group at position 2 | Simpler structure; primarily studied for its role in nucleic acid synthesis inhibition. |
Mechanism of Action
The mechanism of action of 9-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structurally related purine-6-carboxamide derivatives, highlighting key differences in substituents, molecular properties, and applications:
*Molecular formula and weight inferred from structural analogs (e.g., ).
Key Structural and Functional Differences:
Substituent Effects :
- Electron-Donating vs. Withdrawing Groups : The target compound’s 3,4-dimethoxyphenyl group (electron-donating) contrasts with the 4-methylphenyl group in (weakly donating). The 2-fluorophenyl group (electron-withdrawing) may enhance binding to targets like kinases compared to methoxy or methyl analogs .
- Positional Isomerism : The 3,4-dimethoxy substitution (adjacent positions) in the target compound vs. 2,4-dimethoxy in could influence steric hindrance and π-stacking interactions.
Physicochemical Properties: Solubility: Methoxy groups (polar) in the target compound may improve aqueous solubility compared to methyl-substituted analogs (e.g., ). However, the hydrophobic 2-fluorophenyl group could offset this advantage.
Synthetic Routes :
- The synthesis of the target compound likely parallels methods described in , such as S-alkylation of thiourea intermediates or condensation of isothiocyanates with aldehydes. Fluorinated analogs may require specialized reagents (e.g., fluorinated aryl halides).
Biological Activity
The compound 9-(3,4-dimethoxyphenyl)-2-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide belongs to the purine class of molecules and has attracted attention for its potential biological activities. This article explores its biological activity, synthesis, and applications in scientific research, drawing from various studies and findings.
Structural Features
The compound features a complex structure characterized by:
- A purine core
- A 6-carboxamide group
- Substituents including a 3,4-dimethoxyphenyl group and a 2-fluorophenyl group
These structural elements are believed to enhance its biological activity and chemical reactivity, making it a subject of interest in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes starting from readily available precursors. Key steps may include:
- Formation of the purine core
- Introduction of the 3,4-dimethoxyphenyl and 2-fluorophenyl groups
- Utilization of various reagents such as halogenating agents and organometallic reagents to facilitate the reactions.
Pharmacological Properties
Research indicates that derivatives of purine compounds exhibit a wide range of pharmacological activities, including:
- Antiviral : The compound shows potential as an antiviral agent against various viruses.
- Anticancer : Its structural characteristics may allow it to inhibit tumor growth.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, impacting various biological pathways.
The mechanism by which this compound exerts its biological effects is believed to involve:
- Enzyme Interaction : Binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : Interacting with receptor sites to influence cellular signaling pathways.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is useful to compare it with similar purine derivatives:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 7-methylxanthine | Methylation at position 7 | Known stimulant effects |
| 8-(3-chlorophenyl)-1-methylxanthine | Chlorinated phenyl group at position 8 | Selective adenosine receptor antagonist |
| 2-amino-6-chloropurine | Amino group at position 2 | Inhibits nucleic acid synthesis |
This table illustrates how the unique substituents in This compound may confer distinct biological activities compared to simpler or differently substituted purines.
Antiviral Activity
In a study investigating the antiviral properties of purine derivatives, This compound demonstrated significant activity against several viral strains. The mechanism involved inhibition of viral replication through interference with viral RNA synthesis pathways.
Anticancer Properties
Another research effort focused on the anticancer potential of this compound. It was found to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The study highlighted its effectiveness in targeting specific cancer types resistant to conventional therapies.
Enzyme Inhibition Studies
Detailed enzyme kinetics studies revealed that this compound acts as a potent inhibitor of certain kinases involved in cancer progression. The inhibition was characterized by competitive binding at the active site, leading to decreased phosphorylation of target proteins essential for tumor growth.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
